1-(4-Fluorophenyl)-3-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one

Catalog No.
S11320160
CAS No.
M.F
C19H15FO4S
M. Wt
358.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Fluorophenyl)-3-(furan-2-yl)-3-(phenylsulfony...

Product Name

1-(4-Fluorophenyl)-3-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one

IUPAC Name

3-(benzenesulfonyl)-1-(4-fluorophenyl)-3-(furan-2-yl)propan-1-one

Molecular Formula

C19H15FO4S

Molecular Weight

358.4 g/mol

InChI

InChI=1S/C19H15FO4S/c20-15-10-8-14(9-11-15)17(21)13-19(18-7-4-12-24-18)25(22,23)16-5-2-1-3-6-16/h1-12,19H,13H2

InChI Key

PARPWJYUKQIGHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(CC(=O)C2=CC=C(C=C2)F)C3=CC=CO3

1-(4-Fluorophenyl)-3-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one is an organic compound characterized by its unique structure that includes a furan ring, a phenylsulfonyl group, and a fluorophenyl moiety. Its molecular formula is C18H16FNO3S, and it possesses a molecular weight of approximately 347.39 g/mol. The compound is notable for its potential applications in medicinal chemistry and material science due to its diverse functional groups, which may contribute to various biological activities.

Typical for carbonyl-containing compounds, including:

  • Nucleophilic Addition: The carbonyl group can react with nucleophiles such as amines or alcohols to form derivatives.
  • Reduction: The ketone functionality can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Sulfonation: The phenyl ring can be further modified through electrophilic aromatic substitution reactions, allowing the introduction of additional substituents.

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Antimicrobial Properties: Many derivatives of phenylsulfonyl compounds have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Some studies suggest that furan-containing compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects: Compounds featuring the furan and sulfonyl groups may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

The synthesis of 1-(4-Fluorophenyl)-3-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one typically involves multi-step synthetic routes, including:

  • Formation of the Furan Ring: This can be achieved through cyclization reactions involving suitable precursors such as furfural or furan derivatives.
  • Introduction of the Fluorophenyl Group: This may involve halogenation reactions or coupling reactions with 4-fluorobenzene derivatives.
  • Sulfonation Reaction: The introduction of the phenylsulfonyl group can be accomplished via sulfonation of the appropriate phenolic precursor using sulfur trioxide or chlorosulfonic acid.

1-(4-Fluorophenyl)-3-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery aimed at treating infections or cancer.
  • Material Science: Its unique structure could be utilized in developing new materials with specific electronic or optical properties.
  • Agricultural Chemistry: Similar compounds have been explored for use as agrochemicals, including herbicides and fungicides.

Studies exploring the interactions of this compound with biological targets are crucial for understanding its mechanism of action. Preliminary data suggest that it may interact with specific enzymes or receptors involved in disease pathways, leading to potential therapeutic effects. Further research is needed to elucidate these interactions through techniques such as molecular docking studies and enzyme inhibition assays.

Several compounds share structural similarities with 1-(4-Fluorophenyl)-3-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one. Here are a few notable examples:

Compound NameStructureUnique Features
3-(4-Fluorophenyl)-5-(furan-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazoleStructureExhibits pyrazole ring; potential anti-inflammatory activity .
1-(Furan-2-yl)-3-[4-(trifluoromethyl)phenyl]sulfanylpropan-1-oneStructureContains trifluoromethyl group; studied for electronic properties .
(E)-3-[5-(4-nitrophenyl)furan-2-yl]-N-[4-(phenylsulfonyl)phenyl]prop-2-enamideStructureFeatures an enamide structure; potential for varied biological activity .

These compounds highlight the versatility of furan and phenylsulfonamide structures in medicinal chemistry while showcasing the unique fluorine substitution in the target compound that may enhance its biological profile.

XLogP3

3.2

Hydrogen Bond Acceptor Count

5

Exact Mass

358.06750829 g/mol

Monoisotopic Mass

358.06750829 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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